4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide
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Overview
Description
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H28N4O and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.22631153 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research into similar imidazole derivatives has shown promising antimicrobial properties. For instance, novel imidazo[1,2-a]pyridine-3-carboxamides have been designed, synthesized, and evaluated for their antimycobacterial activity. Compounds with specific structural features have demonstrated considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the potential of such compounds in antimicrobial research (Lv et al., 2017). Similarly, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have shown excellent antibacterial and antifungal activities, indicating the broad-spectrum potential of imidazole derivatives in combating microbial infections (Rajkumar et al., 2014).
Antitumor and Antioxidant Activities
Cyanoacetamide-based heterocyclic compounds have been synthesized, leading to new benzothiophenes with notable antitumor and antioxidant activities. Such studies suggest that derivatives of imidazole and related compounds could be explored for their potential in cancer treatment and as antioxidants, providing a basis for the development of new therapeutic agents (Bialy & Gouda, 2011).
Catalytic Applications
Research into rhodium-carbene complexes for hydroaminomethylation reactions presents a novel approach to the synthesis of pharmaceuticals. Such complexes, involving imidazole and related heterocycles, show high chemo- and regioselectivity, along with good yields, pointing to the utility of these compounds in catalytic processes for drug synthesis (Ahmed et al., 2007).
Antagonistic Activity
Studies on the replacement of imidazole rings in histamine H(3)-receptor antagonists suggest that compounds like 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide could be relevant in the development of novel ligands for the histamine H(3) receptor, potentially contributing to treatments for disorders related to this receptor (Meier et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
4-[1-(cyclopropylmethyl)imidazol-2-yl]-N-(3,4-dimethylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15-3-6-19(13-16(15)2)23-21(26)24-10-7-18(8-11-24)20-22-9-12-25(20)14-17-4-5-17/h3,6,9,12-13,17-18H,4-5,7-8,10-11,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEYSDMQXIVWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)C3=NC=CN3CC4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.